REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[C:5]([CH3:10])[CH:4]=1.[CH2:11]([O:13][C:14](=[O:30])[CH2:15][N:16]=C(C1C=CC=CC=1)C1C=CC=CC=1)[CH3:12].C([O-])([O-])=O.[K+].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(#N)C>[NH2:16][CH:15]([CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[C:5]([CH3:10])[CH:4]=1)[C:14]([O:13][CH2:11][CH3:12])=[O:30] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC(=C(C=C1)C)C
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN=C(C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
41.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
3.29 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
by shaking three times with 200 mL EtOAc
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated down under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Then the organic phase was separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice with diethyl ether
|
Type
|
ADDITION
|
Details
|
neutralised by the addition of solid NaHCO3
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted
|
Type
|
WASH
|
Details
|
the combined organic phases were washed once with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated down under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
NC(C(=O)OCC)CC1=CC(=C(C=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |